Cas no 2192-35-0 ((3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE)
(3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE Chemical and Physical Properties
Names and Identifiers
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- (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE
- LogP
- (3-chlorophenyl)-(4-fluorophenyl)methanone
- 3-Chloro-4'-fluorobenzophenone
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- Inchi: InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
- InChI Key: KHVJTJNBKASBJL-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 234.02484
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 17.07
(3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202112-1g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202112-2g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202112-5g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| A2B Chem LLC | AD24569-1g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 1g |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AD24569-2g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 2g |
$737.00 | 2024-04-20 | |
| A2B Chem LLC | AD24569-5g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 97% | 5g |
$1288.00 | 2024-04-20 | |
| Crysdot LLC | CD12095458-1g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 95+% | 1g |
$316 | 2024-07-24 | |
| Crysdot LLC | CD12095458-5g |
3-Chloro-4'-fluorobenzophenone |
2192-35-0 | 95+% | 5g |
$922 | 2024-07-24 |
(3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE
(3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE: A Comprehensive Overview
(3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE, identified by the CAS registry number 2192-35-0, is a chemical compound of significant interest in various scientific and industrial applications. This compound, belonging to the class of aryl ketones, is characterized by its unique structure, which comprises a ketone group attached to two aromatic rings substituted with chlorine and fluorine atoms. The presence of these halogen substituents imparts distinct electronic and physical properties to the molecule, making it a subject of extensive research in fields such as organic synthesis, pharmacology, and materials science.
Recent studies have highlighted the potential of (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain kinases, suggesting its potential in anti-cancer drug development. The ability of this compound to serve as a versatile building block in organic synthesis has further solidified its importance in modern medicinal chemistry.
The physical and chemical properties of (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE have been extensively characterized using advanced analytical techniques. For example, high-resolution mass spectrometry has provided precise molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy has elucidated its structural arrangement. These studies have revealed that the compound exhibits a melting point of approximately 155°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications.
In terms of synthesis, several methods have been reported for the preparation of (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. Recent advancements in catalytic systems have improved the efficiency and selectivity of this reaction, leading to higher yields and purer products. Additionally, microwave-assisted synthesis has emerged as a novel technique for synthesizing this compound, offering advantages such as reduced reaction time and energy consumption.
The application of (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE extends beyond pharmaceuticals into materials science. It has been utilized as a monomer in the synthesis of polymeric materials with tailored electronic properties. For instance, researchers have incorporated this compound into polymeric frameworks to enhance their conductivity and stability under thermal stress. Such applications underscore its versatility across diverse scientific domains.
From an environmental perspective, understanding the degradation pathways and ecological impact of (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE is crucial for ensuring sustainable practices. Recent environmental studies have focused on its biodegradation rates under aerobic and anaerobic conditions, revealing that it exhibits moderate persistence in aquatic environments. These findings emphasize the need for responsible handling and disposal practices to minimize ecological risks.
In conclusion, (3-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE, with its unique structural features and versatile applications, continues to be a focal point in scientific research. Its role as a key intermediate in organic synthesis, coupled with emerging insights from pharmacological studies, positions it as an essential compound in both academic and industrial settings. As research progresses, further innovations are expected to unlock new potentials for this intriguing chemical entity.
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